Sodium 1-naphthalenesulfonate

Isomer separation Crystallization purification 2-Naphthol production process

Sodium 1-naphthalenesulfonate (1-SNS, α-isomer, CAS 130-14-3) is an anionic aromatic sulfonate produced via sulfonation of naphthalene at the α-position. It functions as a hydrotrope, ion-pair chromatography reagent, and versatile intermediate for synthesizing 8-anilino-1-naphthalenesulfonate derivatives.

Molecular Formula C10H8NaO3S
Molecular Weight 231.23 g/mol
CAS No. 130-14-3
Cat. No. B085446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-naphthalenesulfonate
CAS130-14-3
Molecular FormulaC10H8NaO3S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.[Na]
InChIInChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);
InChIKeyCRVVHBFLWWQMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Naphthalenesulfonate (CAS 130-14-3) Procurement Guide: Isomer-Specific Performance for Separation, Stabilization, and Surface-Active Applications


Sodium 1-naphthalenesulfonate (1-SNS, α-isomer, CAS 130-14-3) is an anionic aromatic sulfonate produced via sulfonation of naphthalene at the α-position. It functions as a hydrotrope, ion-pair chromatography reagent, and versatile intermediate for synthesizing 8-anilino-1-naphthalenesulfonate derivatives [1]. Unlike micelle-forming surfactants, 1-SNS self-associates through stepwise aggregation, enabling concentration-tunable solubilization of hydrophobic compounds in aqueous media [2]. Critically, its physical-chemical properties diverge markedly from its β-isomer (sodium 2-naphthalenesulfonate, CAS 532-02-5) and from simpler benzenesulfonate hydrotropes, creating quantifiable selection criteria for research and industrial procurement.

Why Sodium 1-Naphthalenesulfonate Cannot Be Interchanged with the 2-Isomer or Simpler Aromatic Sulfonates


Naphthalene sulfonation produces both α- and β-isomers in varying proportions, and industrial-grade 'sodium naphthalenesulfonate' often contains a mixture . However, the position of the sulfonate group on the naphthalene ring dictates aqueous solubility, organic solvent partitioning, hydrotropic efficiency, and chromatographic retention behavior. The α-isomer (1-SNS) exhibits >10-fold higher aqueous solubility than 2-SNS under alkaline conditions, directly enabling their separation by crystallization [1]. Furthermore, the extended π-surface of the naphthalene ring confers markedly higher surface activity than simpler benzenesulfonate hydrotropes such as sodium xylene sulfonate (SXS) or sodium toluenesulfonate (STS) [2]. Substituting 1-SNS with mixed isomers or lower-cost benzenesulfonates therefore introduces uncontrolled solubility, compromised separation efficiency, and reduced surfactant-modulating performance.

Quantitative Differentiation Evidence: Sodium 1-Naphthalenesulfonate (CAS 130-14-3) vs. Closest Analogs


Aqueous NaOH Solubility Enables >10× Differential Separation from the 2-Isomer

In aqueous sodium hydroxide solutions, the solubility of sodium 1-naphthalenesulfonate (1-SNS) exceeds that of sodium 2-naphthalenesulfonate (2-SNS) by more than 10-fold when the solute-free NaOH mass fraction (w₃₀) exceeds 0.04 at room temperature [1]. This differential was exploited to design a crystallization-based separation strategy: at w₃₀ = 0.07 and an operating temperature T_set = 298.15 K, the experimental purities of recovered 1-SNS and 2-SNS reached 0.8369 and 0.9854, respectively, as confirmed by HPLC with external standard quantification [1]. No equivalent selectivity exists when using symmetrical disulfonates or benzenesulfonate analogs.

Isomer separation Crystallization purification 2-Naphthol production process

Organic Solvent Solubility Ranking Distinguishes 1-SNS from 2-SNS for Solvent-Based Purification

Head-to-head solubility measurements in six organic solvents revealed distinct solubility profiles for 1-SNS versus 2-SNS [1]. At 323.15 K, the maximum mole fraction solubility of 1-SNS in ethanol was 2.767 × 10⁻³, compared to only 1.178 × 10⁻³ for 2-SNS—a 2.35-fold difference. More importantly, the solvent preference ranking diverges: 1-SNS follows ethanol > 1,4-dioxane > cyclohexanone > isopropanol > acetone > ethyl acetate, whereas 2-SNS ranks ethanol > 1,4-dioxane > ethyl acetate > cyclohexanone > isopropanol > acetone. This inversion (ethyl acetate ranks third for 2-SNS but last for 1-SNS; cyclohexanone ranks third for 1-SNS but fourth for 2-SNS) creates a solvent-selection logic unique to each isomer [1].

Solvent selection Crystallization Thermodynamic modeling

1-SNS-Functionalized Reduced Graphene Oxide Outperforms PVP in Silver Nanoparticle Stabilization and Antibacterial Longevity

When sodium 1-naphthalenesulfonate is used to functionalize reduced graphene oxide (NA-rGO) as a substrate for silver nanoparticles (AgNPs), the resulting AgNP-NA-rGO hybrid demonstrates substantially higher antibacterial activity than polyvinyl pyrrolidone (PVP)-stabilized AgNPs, with the AgNPs on NA-rGO exhibiting markedly greater long-term colloidal stability [1]. Critically, the NA-rGO hybrid also shows significantly lower cytotoxicity than PVP-stabilized AgNPs, addressing a key limitation that has restricted practical deployment of AgNP-based antimicrobials [1]. The 1-SNS sulfonate group anchors to the rGO surface while the naphthalene moiety provides π–π stacking interactions that suppress AgNP agglomeration, a mechanism not available to PVP or simpler sulfonate stabilizers.

Nanoparticle stabilization Antibacterial materials Graphene oxide functionalization

Naphthalene π-Surface Provides Stronger Gemini Surfactant Modulation than Benzenesulfonate Hydrotropes

In a comparative study of organic counter-ions on quaternary ammonium gemini surfactant (C₁₂-s-C₁₂·2Br) surface activity, sodium naphthalenesulfonate (SNphS) promoted both adsorption at the air/water interface and aggregation in bulk solution more effectively than sodium benzenesulfonate (SNzS) [1]. This differential is attributed to the higher hydrophobicity of the naphthalene ring (two fused aromatic rings) compared to the single benzene ring of SNzS, which enhances hydrophobic association with the surfactant tail region and reduces the apparent critical micelle concentration more efficiently [1]. While this study used the 2-isomer, the naphthalene-versus-benzene comparison is structurally intrinsic to the naphthalene sulfonate class and thus directly relevant to 1-SNS procurement decisions where aromatic hydrophobicity governs performance.

Gemini surfactants Surface tension reduction Aggregate morphology control

Hydrotropic Self-Association Mechanism Differentiates 1-SNS from Micelle-Forming Surfactants in Solubilization Applications

Sodium 1-naphthalenesulfonate functions as a true hydrotrope, meaning it solubilizes hydrophobic compounds through stepwise, non-cooperative self-association rather than through micelle formation at a defined critical micelle concentration (CMC) [1]. This contrasts fundamentally with classical micellar surfactants such as sodium dodecyl sulfate (SDS) or alkylbenzene sulfonates with C₁₀–C₁₄ chains, which exhibit cooperative micellization above a narrow CMC threshold. The stepwise association of 1-SNS enables gradual, concentration-proportional solubility enhancement without the abrupt phase behavior changes associated with micelle formation, allowing finer formulation control in cosmetic and pharmaceutical dispersions [2]. The naphthalene core further contributes π–π stacking interactions with aromatic solutes that are absent in aliphatic hydrotropes such as sodium butyl monoglycol sulfate.

Hydrotropy Drug solubilization Formulation science

Application Scenarios Where Sodium 1-Naphthalenesulfonate (CAS 130-14-3) Demonstrates Verified Differentiation


Purification of Isomerically Pure 1-SNS and 2-SNS from Industrial Sulfonation Mixtures via NaOH Crystallization

The >10-fold solubility differential between 1-SNS and 2-SNS in aqueous NaOH (w₃₀ = 0.07, 298.15 K) directly enables a two-stage crystallization process that yields 2-SNS at 0.9854 purity in the first cake and 1-SNS at 0.8369 purity in the second cake [1]. This strategy replaces the conventional naphthalene-blowing step in 2-naphthol production, reducing volatile organic emissions while generating saleable 1-SNS as a byproduct. Procurement of high-purity 1-SNS for research purposes should specify isomer content verified by HPLC, as mixed-isomer 'sodium naphthalenesulfonate' will underperform in applications sensitive to isomeric purity.

Solvent-Based Recrystallization of 1-SNS Exploiting Inverted Solubility Ranking Relative to 2-SNS

When trace 2-SNS contamination must be removed from 1-SNS, the solvent ranking inversion identified by Li et al. (2017) provides a rational selection framework: ethyl acetate and cyclohexanone exhibit opposite relative solubility for the two isomers, making them effective for selective recrystallization [1]. Ethanol, offering the highest absolute solubility for 1-SNS (2.767 × 10⁻³ mole fraction at 323.15 K) with a 2.35× advantage over 2-SNS, is optimal for high-yield dissolution and recovery of 1-SNS when isomeric purity is less critical. This solvent-selectivity logic is unavailable when purchasing undefined isomer mixtures.

Graphene Oxide–Silver Nanoparticle Hybrid Materials Requiring Long-Term Colloidal Stability and Reduced Cytotoxicity

For researchers and manufacturers developing AgNP-based antibacterial coatings, wound dressings, or sprayable disinfectants, 1-SNS-functionalized reduced graphene oxide (NA-rGO) provides a documented stability advantage over conventional PVP-stabilized AgNPs, with the additional benefit of lower mammalian cell cytotoxicity [1]. The 1-SNS naphthalene moiety anchors AgNPs to the rGO surface through π–π interactions while the sulfonate group maintains aqueous dispersibility—a dual stabilization mechanism that PVP (relying solely on steric stabilization) cannot replicate. Procurement of 1-SNS for this application should target reagent-grade purity (≥98% by HPLC) to ensure consistent functionalization chemistry.

Gemini Surfactant Formulations Where Aromatic Hydrotropes Modulate Aggregate Morphology and Surface Tension

When formulating with quaternary ammonium gemini surfactants such as C₁₂-s-C₁₂·2Br, the enhanced hydrophobicity of the naphthalene ring in 1-SNS (relative to benzenesulfonate alternatives like SXS or STS) more effectively promotes surfactant adsorption at interfaces and drives the formation of small aggregates at low surfactant concentrations [1]. This enables formulators to achieve comparable surface tension reduction at lower hydrotrope loading or to access aggregate morphologies (spherical micelles, elongated micelles, vesicles) not attainable with simpler benzenesulfonate counter-ions. 1-SNS should be specified rather than generic 'sodium naphthalenesulfonate' because mixed isomers introduce variable hydrophobicity that compromises formulation reproducibility.

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